tert-Butyl (4-fluoro-2-methoxypyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (4-fluoro-2-methoxypyridin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a fluorine atom, and a methoxy group attached to a pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-fluoro-2-methoxypyridin-3-yl)carbamate typically involves the reaction of 4-fluoro-2-methoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-fluoro-2-methoxypyridin-3-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
tert-Butyl (4-fluoro-2-methoxypyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl (4-fluoro-2-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of metabolic enzymes and modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-fluoropyridin-2-yl)carbamate
- tert-Butyl (5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate
- tert-Butyl (3-allyl-4-methoxypyridin-2-yl)carbamate
Uniqueness
tert-Butyl (4-fluoro-2-methoxypyridin-3-yl)carbamate is unique due to the presence of both a fluorine atom and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H15FN2O3 |
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Molecular Weight |
242.25 g/mol |
IUPAC Name |
tert-butyl N-(4-fluoro-2-methoxypyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15FN2O3/c1-11(2,3)17-10(15)14-8-7(12)5-6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15) |
InChI Key |
XIUPSMNHYOMPGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)F |
Origin of Product |
United States |
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